REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([NH2:8])[CH2:6][NH2:7]>>[CH2:5]([NH2:8])[CH2:6][NH2:7].[C:1]([CH2:2][CH2:3][NH:7][CH2:6][CH2:5][NH2:8])#[N:4]
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
4.5 mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CN)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCNCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([NH2:8])[CH2:6][NH2:7]>>[CH2:5]([NH2:8])[CH2:6][NH2:7].[C:1]([CH2:2][CH2:3][NH:7][CH2:6][CH2:5][NH2:8])#[N:4]
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
4.5 mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CN)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCNCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([NH2:8])[CH2:6][NH2:7]>>[CH2:5]([NH2:8])[CH2:6][NH2:7].[C:1]([CH2:2][CH2:3][NH:7][CH2:6][CH2:5][NH2:8])#[N:4]
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
4.5 mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CN)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCNCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |